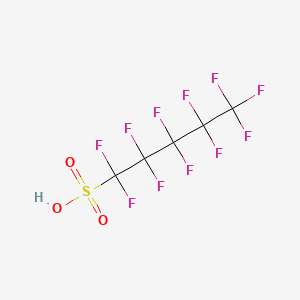

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-

Übersicht

Beschreibung

Perfluoropentanesulfonic acid is a member of the perfluorosulfonic acids family, characterized by the presence of a perfluorinated carbon chain and a sulfonic acid functional group. The molecular formula for perfluoropentanesulfonic acid is C5HF11O3S, and it is known for its high stability and resistance to degradation due to the strong carbon-fluorine bonds .

Wirkmechanismus

Perfluoropentanesulfonic acid, also known as 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- or PFPeS, is a member of the perfluorinated and polyfluorinated alkyl compounds (PFASs) family . This article will delve into the mechanism of action of PFPeS, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that perfluorosulfonic acids, a group to which pfpes belongs, can activate certain receptors such as the peroxisome proliferator-activated receptor (pparα) and the constitutive activated receptor (car) .

Mode of Action

It’s known that pfass, including pfpes, are highly resistant to degradation due to their strong carbon-fluorine bonds . This resistance to degradation could potentially lead to bioaccumulation and biomagnification, causing long-term exposure and effects.

Biochemical Pathways

The activation of pparα and car by pfass can lead to various downstream effects, including changes in lipid metabolism and inflammation .

Pharmacokinetics

Due to the strong carbon-fluorine bonds, pfass are known to be highly persistent in the environment and in biological systems . This suggests that PFPeS may have a long half-life and could potentially bioaccumulate.

Result of Action

The activation of pparα and car by pfass can lead to various cellular effects, including changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFPeS. For example, PFPeS is highly resistant to degradation, which can lead to its persistence in the environment . Furthermore, PFPeS has been detected in varying concentrations across several environmental matrices, suggesting that it may undergo transformation and degradation .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Perfluorpentansulfonsäure kann durch elektrochemische Fluorierung von Perfluoralkyl-Iodiden synthetisiert werden. Dieser Prozess beinhaltet die Elektrolyse des Vorläufers in einer Lösung von Fluorwasserstoff, die zur Bildung der perfluorierten Sulfonsäure führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Perfluorpentansulfonsäure erfolgt in der Regel durch den gleichen elektrochemischen Fluorierungsprozess. Diese Methode wird wegen ihrer Effizienz bei der Produktion hochfluorierter Verbindungen mit minimalen Verunreinigungen bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Perfluorpentansulfonsäure unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Sulfonsäuregruppe. Sie ist aufgrund der starken Kohlenstoff-Fluor-Bindungen resistent gegen Oxidations- und Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Perfluorpentansulfonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung und Industrie:

Chemie: Sie wird als Tensid und bei der Synthese anderer perfluorierter Verbindungen verwendet.

Industrie: Sie wird bei der Produktion von Fluorpolymeren und als Bestandteil von Löschschaum verwendet.

5. Wirkmechanismus

Der Mechanismus, durch den Perfluorpentansulfonsäure ihre Wirkung entfaltet, beruht hauptsächlich auf ihrer Wechselwirkung mit biologischen Molekülen. Es ist bekannt, dass sie Peroxisom-Proliferator-aktivierte Rezeptoren (PPARs) und konstitutive Androstane-Rezeptoren (CARs) aktiviert, die eine Rolle im Lipidstoffwechsel und in Entgiftungspfaden spielen .

Ähnliche Verbindungen:

- Perfluorpropansulfonsäure

- Perfluorbutansulfonsäure

- Perfluorhexansulfonsäure

- Perfluorheptansulfonsäure

- Perfluorktansulfonsäure

Vergleich: Perfluorpentansulfonsäure ist aufgrund ihrer spezifischen Kettenlänge einzigartig, die ihr besondere physikalische und chemische Eigenschaften verleiht. Im Vergleich zu kürzerkettigen Perfluorsulfonsäuren weist sie eine höhere Hydrophobie und Stabilität auf. Längerkettige Perfluorsulfonsäuren, wie z. B. Perfluorktansulfonsäure, wurden umfassender auf ihre Auswirkungen auf die Umwelt und die Gesundheit untersucht .

Vergleich Mit ähnlichen Verbindungen

- Perfluoropropanesulfonic acid

- Perfluorobutanesulfonic acid

- Perfluorohexanesulfonic acid

- Perfluoroheptanesulfonic acid

- Perfluorooctanesulfonic acid

Comparison: Perfluoropentanesulfonic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain perfluorosulfonic acids, it has higher hydrophobicity and stability. Longer-chain perfluorosulfonic acids, such as perfluorooctanesulfonic acid, have been more extensively studied for their environmental and health impacts .

Biologische Aktivität

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- (often referred to as undecafluoro-1-pentanesulfonate) is a perfluoroalkyl sulfonate (PFAS) with a complex structure that has garnered attention due to its potential biological activities and environmental implications. This compound is primarily utilized in organic synthesis and the production of fluorinated surfactants. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula : C5F11NaO3S

- Molecular Weight : 372.09 g/mol

- CAS Number : 630402-22-1

- Solubility : Slightly soluble in acetone, DMSO, methanol; slightly soluble in water.

- Appearance : White to brown solid.

- Storage Conditions : Hygroscopic; recommended storage at -20°C under inert atmosphere.

Biological Activity Overview

The biological activity of undecafluoro-1-pentanesulfonate has been studied primarily in relation to its effects on human health and the environment. Key findings from various studies are summarized below:

Toxicological Studies

-

Human Health Impacts :

- Cholesterol and Lipid Metabolism : Exposure to PFAS compounds like undecafluoro-1-pentanesulfonate has been associated with increased cholesterol levels and altered lipid profiles. Studies indicate that these compounds can interfere with lipid metabolism in humans and animals .

- Endocrine Disruption : Research suggests that PFAS can disrupt hormonal balance by affecting thyroid hormone levels and other endocrine functions .

-

Animal Studies :

- In animal models, exposure to PFAS has shown various toxic effects including liver toxicity and changes in metabolic processes. For instance, male rats treated with PFOS (a related compound) exhibited significant reductions in triglycerides and cholesterol levels .

- Developmental toxicity was observed in offspring exposed to PFAS during gestation periods .

Environmental Impact

-

Bioaccumulation Potential :

- Studies indicate that perfluoroalkyl sulfonates have a high potential for bioaccumulation due to their resistance to degradation. They tend to bind to proteins rather than partitioning into fatty tissues .

- The long-chain nature of undecafluoro-1-pentanesulfonate suggests it may also exhibit similar bioaccumulative properties as other PFAS compounds .

- Persistence in the Environment :

Case Study 1: Human Exposure Assessment

A study conducted on factory workers exposed to PFAS demonstrated significantly elevated blood levels compared to the general population. This exposure correlated with increased serum cholesterol levels and potential thyroid dysfunctions .

Case Study 2: Animal Toxicity Testing

In a combined repeated dose study using rats, doses of undecafluoro-1-pentanesulfonate resulted in altered liver weights and metabolic changes without significant gross or microscopic alterations in other organs. These findings highlight the compound's potential for liver toxicity at elevated exposure levels .

Data Summary Table

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O3S/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19/h(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEKLXZRZOWKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11SO3H, C5HF11O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062600 | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-91-4 | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropentane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.